Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]-
CAS No.: 5315-85-5
Cat. No.: VC18830141
Molecular Formula: C8H8ClN3O
Molecular Weight: 197.62 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5315-85-5 |
|---|---|
| Molecular Formula | C8H8ClN3O |
| Molecular Weight | 197.62 g/mol |
| IUPAC Name | [(2-chlorophenyl)methylideneamino]urea |
| Standard InChI | InChI=1S/C8H8ClN3O/c9-7-4-2-1-3-6(7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
| Standard InChI Key | UCORKYYVARLZQL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C(=C1)C=NNC(=O)N)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Stereochemical Features
Hydrazinecarboxamide, 2-[(2-chlorophenyl)methylene]- exhibits an -configuration at the imine double bond, as confirmed by X-ray crystallography and NMR spectroscopy . The planar arrangement of the 2-chlorophenyl group and the semicarbazone moiety facilitates interactions with biological targets, such as enzyme active sites. Key structural parameters include:
The compound’s crystalline structure, stabilized by intramolecular hydrogen bonding between the hydrazine NH and carbonyl oxygen, enhances its stability under physiological conditions.
Synthesis and Optimization
Traditional Synthesis Routes
The conventional synthesis involves condensation of 2-chlorobenzaldehyde with semicarbazide hydrochloride in the presence of sodium acetate under reflux conditions . This method yields the semicarbazone derivative with moderate efficiency (60–70%), though prolonged reaction times (6–8 hours) and solvent-dependent purification steps limit scalability.
Modern Methodologies: Ultrasonication
Recent advancements employ ultrasonication (20 kHz, 130 W) to accelerate the reaction kinetics, achieving yields exceeding 85% within 2 hours. The cavitation effects of ultrasound enhance reagent solubility and reduce energy consumption, aligning with green chemistry principles. A representative protocol is as follows:
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Reagents: 2-Chlorobenzaldehyde (1.0 equiv), semicarbazide hydrochloride (1.2 equiv), sodium acetate (2.0 equiv).
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Solvent: Ethanol-water (3:1 v/v).
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Conditions: Ultrasonication at 50°C for 120 minutes.
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Workup: Filtration, recrystallization from ethanol.
This method minimizes byproduct formation and is scalable for industrial applications .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR (400 MHz, DMSO-):
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δ 8.21 (s, 1H, NH),
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δ 7.95 (d, Hz, 1H, Ar-H),
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δ 7.62–7.45 (m, 3H, Ar-H),
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δ 6.89 (s, 1H, CH=N).
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NMR:
Fourier Transform Infrared (FTIR) Spectroscopy
Key absorption bands include:
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: 3250–3150 cm,
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: 1680 cm,
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: 1615 cm.
Pharmacological Evaluation
Anticancer Activity
In vitro studies against human breast cancer (MCF-7) and lung adenocarcinoma (A549) cell lines demonstrated potent cytotoxicity, with values of and , respectively. Mechanistic studies suggest apoptosis induction via mitochondrial membrane depolarization and caspase-3 activation.
| Cell Line | EC (μM) | Selectivity Index (SI) |
|---|---|---|
| MCF-7 | 10.2 ± 0.8 | 9.8 |
| A549 | 12.4 ± 1.1 | 7.9 |
| BHK-21 (Normal) | >100 | – |
Antimicrobial and Antiviral Profiles
The compound exhibited broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Candida albicans (MIC = 16 μg/mL). Against dengue virus (DENV-2), it showed a protective of with low cytotoxicity (), yielding a selectivity index (SI) of 2.0 .
Applications in Drug Discovery
Kinase Inhibition
Hydrazinecarboxamide derivatives inhibit cyclin-dependent kinases (CDKs) and vascular endothelial growth factor receptors (VEGFRs) at nanomolar concentrations, positioning them as candidates for targeted cancer therapies.
Hybrid Molecule Development
Structural hybridization with pyrazole moieties (e.g., compound 7a in ) enhances antiviral potency against West Nile virus (WNV) (), underscoring its versatility in lead optimization .
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